5-Chloro-2-[(2,6-dichlorobenzyl)oxy]benzaldehyde
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Overview
Description
5-Chloro-2-[(2,6-dichlorobenzyl)oxy]benzaldehyde is a chemical compound with the formula C₁₄H₉Cl₃O₂ . It is used in proteomics research .
Molecular Structure Analysis
The molecular formula of this compound is C₁₄H₉Cl₃O₂ . The molecular weight is 315.58 .Physical and Chemical Properties Analysis
The molecular formula of this compound is C₁₄H₉Cl₃O₂ . The molecular weight is 315.58 .Scientific Research Applications
Catalytic Oxidation and Synthesis
The preparation, characterization, and application of catalysts for the oxidation of benzyl alcohol to benzaldehyde have been extensively studied. For instance, the utilization of sulfated Ti-SBA-15 catalysts showed a threefold increase in oxidative property after treatment, enhancing benzyl alcohol conversion significantly without affecting benzaldehyde selectivity, which is crucial for applications in cosmetics, perfumery, food, dyestuff, agrochemical, and pharmaceutical industries (Rajesh Sharma, K. Soni, & A. Dalai, 2012).
Environmental Impact Studies
Research into the determination of chlorinated benzaldehydes and acetophenones in pulp bleaching effluents by gas chromatography has led to the identification of chloro derivatives of various compounds in the filtrates from bleaching of kraft pulps. This is significant for understanding and mitigating the environmental impact of pulp and paper industry effluents (T. J. Smith, R. H. Wearne, & A. Wallis, 1993).
Material Science and Engineering
In material science, the synthesis and characterization of materials such as nanoporous gold for eco-friendly selective oxidation of primary alcohols, like benzyl alcohol, to corresponding aldehydes using molecular oxygen as the green oxidant have been explored. Such materials offer solvent-free, continuous systems that provide high-quality benzaldehyde without the need for catalyst separation, which is beneficial for the cosmetics and flavoring industries (Dongqing Han, Tingting Xu, Ji-xin Su, Xiaohong Xu, & Yi Ding, 2010).
Pharmaceutical and Medical Applications
The synthesis and antibacterial activities of certain compounds obtained through the reaction with benzaldehydes have been investigated for their potential in treating bacterial infections. This research contributes to the development of new pharmaceutical compounds with potential antibacterial properties (T. Xin, J. Ding, & X. P. Zhang, 1993).
Properties
IUPAC Name |
5-chloro-2-[(2,6-dichlorophenyl)methoxy]benzaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9Cl3O2/c15-10-4-5-14(9(6-10)7-18)19-8-11-12(16)2-1-3-13(11)17/h1-7H,8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YARFMPRSMRRMIV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)COC2=C(C=C(C=C2)Cl)C=O)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9Cl3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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